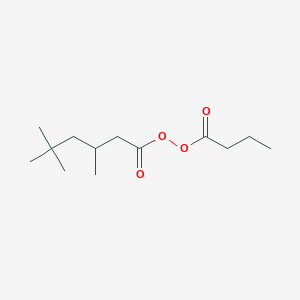
Butanoyl 3,5,5-trimethylhexaneperoxoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanoyl 3,5,5-trimethylhexaneperoxoate is an organic peroxide compound with the molecular formula C₁₃H₂₄O₄ and a molecular weight of 244.327 g/mol . It is known for its strong oxidizing properties and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Butanoyl 3,5,5-trimethylhexaneperoxoate can be synthesized through the reaction of butanoyl chloride with 3,5,5-trimethylhexane-1-hydroperoxide under controlled conditions . The reaction typically requires a catalyst and is conducted at low temperatures to prevent decomposition of the peroxide.
Industrial Production Methods
In industrial settings, the production of this compound involves continuous flow processes to ensure safety and efficiency. The use of flow microreactors has been reported to enhance the yield and purity of the product while minimizing the risk of hazardous reactions .
Chemical Reactions Analysis
Types of Reactions
Butanoyl 3,5,5-trimethylhexaneperoxoate primarily undergoes oxidation reactions due to its peroxide group. It can also participate in radical polymerization reactions, where it acts as an initiator .
Common Reagents and Conditions
Common reagents used with this compound include solvents like dichloromethane and catalysts such as iron(III) chloride. The reactions are typically carried out at low temperatures to maintain the stability of the peroxide .
Major Products Formed
The major products formed from the reactions of this compound include various oxidized organic compounds, such as ketones and alcohols .
Scientific Research Applications
Butanoyl 3,5,5-trimethylhexaneperoxoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of butanoyl 3,5,5-trimethylhexaneperoxoate involves the generation of free radicals through the homolytic cleavage of the peroxide bond. These free radicals can then initiate various chemical reactions, such as polymerization and oxidation . The molecular targets and pathways involved include the activation of oxygen species and the subsequent oxidation of organic substrates .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3,5,5-trimethylperoxyhexanoate: Similar in structure and function, used as an oxidizing agent and polymerization initiator.
Butyryl-CoA: An organic coenzyme A-containing derivative of butyric acid, involved in fatty acid metabolism.
Uniqueness
Butanoyl 3,5,5-trimethylhexaneperoxoate is unique due to its specific structure, which provides a balance between stability and reactivity. This makes it particularly useful in controlled oxidation reactions and as an initiator in polymerization processes .
Properties
CAS No. |
193471-95-3 |
|---|---|
Molecular Formula |
C13H24O4 |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
butanoyl 3,5,5-trimethylhexaneperoxoate |
InChI |
InChI=1S/C13H24O4/c1-6-7-11(14)16-17-12(15)8-10(2)9-13(3,4)5/h10H,6-9H2,1-5H3 |
InChI Key |
SOHJJXRDXUUZLM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OOC(=O)CC(C)CC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















